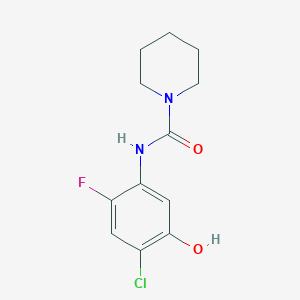
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide is a chemical compound with a unique structure that includes a piperidine ring attached to a carboxamide group, and a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the halogenation of a phenol derivative to introduce the chlorine and fluorine substituents. This is followed by the formation of the carboxamide group through a reaction with piperidine and a suitable carboxylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amide formation reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the halogens can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and halogen substituents on the phenyl ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to target proteins or enzymes. The piperidine ring may also play a role in modulating the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride
- 2-Chloro-4-fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate
Uniqueness
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide is unique due to the specific combination of substituents on the phenyl ring and the presence of the piperidine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89915-77-5 |
|---|---|
Molekularformel |
C12H14ClFN2O2 |
Molekulargewicht |
272.70 g/mol |
IUPAC-Name |
N-(4-chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H14ClFN2O2/c13-8-6-9(14)10(7-11(8)17)15-12(18)16-4-2-1-3-5-16/h6-7,17H,1-5H2,(H,15,18) |
InChI-Schlüssel |
FJYRUUVLMTUIAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)NC2=CC(=C(C=C2F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)

![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)


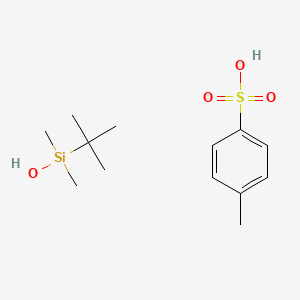
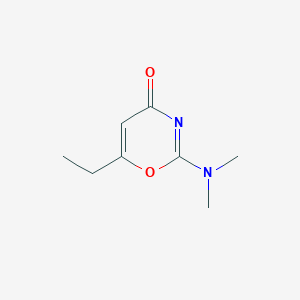
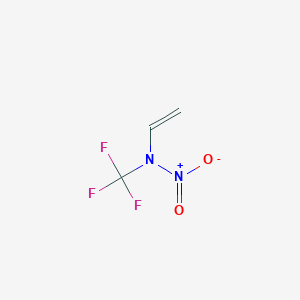
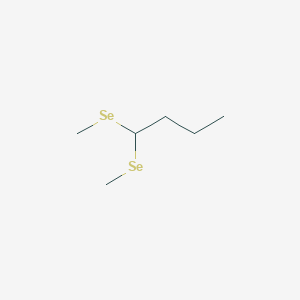
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
